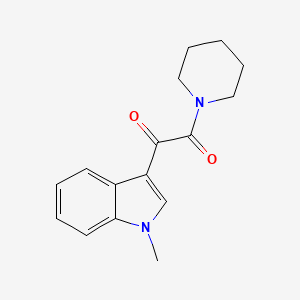
2-butoxy-N-1,3-thiazol-2-ylbenzamide
Übersicht
Beschreibung
2-butoxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-butoxy-N-1,3-thiazol-2-ylbenzamide involves the inhibition of various enzymes such as topoisomerase II, histone deacetylase (HDAC), and proteasome. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-butoxy-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which makes it challenging to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 2-butoxy-N-1,3-thiazol-2-ylbenzamide. One of the significant directions is to investigate its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Furthermore, the mechanism of action of this compound needs to be elucidated to understand its potential applications in various fields such as biochemistry and pharmacology. Finally, the development of more potent analogs of this compound with improved solubility and bioavailability is another potential direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been extensively studied for its potent anticancer activity and has shown low toxicity towards normal cells. However, further research is needed to determine its optimal dosage and administration route in vivo and to elucidate its mechanism of action. Overall, this compound holds great potential as a candidate for cancer therapy and other diseases related to inflammation and oxidative stress.
Wissenschaftliche Forschungsanwendungen
2-butoxy-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. One of the significant applications of this compound is in the field of cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-butoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-9-18-12-7-5-4-6-11(12)13(17)16-14-15-8-10-19-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRHUOLLABUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[3-(morpholin-4-ylcarbonyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B4419604.png)



![N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419638.png)
![2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419644.png)


![3-{5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419658.png)
![N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4419673.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419684.png)
